1,4-Bis(bromomethyl)-2,5-diiodobenzene
Description
Significance of Halomethylated Aromatics in Synthetic Chemistry
Halomethylated aromatics, particularly those containing a bromomethyl group attached to a benzene (B151609) ring (benzyl bromides), are highly valued reagents in organic synthesis. wikipedia.orgnjchm.com The reactivity of the carbon-bromine bond in the bromomethyl group is significantly enhanced due to the adjacent aromatic ring, which can stabilize the transition states of nucleophilic substitution reactions. quizlet.compearson.com
These compounds are primarily used for the introduction of the benzyl (B1604629) group, a common protecting group for alcohols and carboxylic acids in multi-step syntheses. wikipedia.orgnih.gov The benzyl group can be readily introduced and is stable under a variety of reaction conditions, yet it can be removed selectively when needed. Benzyl bromides are effective benzylating agents for a wide range of heteroatomic functional groups. njchm.com
The reactivity of benzyl halides allows them to participate in both SN1 and SN2 nucleophilic substitution reactions. The formation of a stable benzylic carbocation facilitates the SN1 pathway, while the accessibility of the benzylic carbon allows for the SN2 mechanism. quora.comstackexchange.com This dual reactivity makes them versatile intermediates for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Importance of Iodinated Aromatics as Synthetic Intermediates
Iodinated aromatic compounds, or aryl iodides, are crucial synthetic intermediates due to the high reactivity of the carbon-iodine (C-I) bond. ontosight.aifiveable.me This bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in various chemical reactions. acs.org
Aryl iodides are particularly important in the realm of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ainih.govacs.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex organic molecules from simpler precursors. fiveable.menih.gov The versatility of aryl iodides allows for their use in the synthesis of pharmaceuticals, natural products, and advanced materials. nih.govchu.edu.cnacs.org
Furthermore, aryl iodides can be converted into hypervalent iodine reagents, which are powerful and environmentally benign oxidizing agents. nih.govacs.orgfrontiersin.org They also serve as precursors for organometallic reagents, such as aryllithium and Grignard reagents, further expanding their synthetic utility. fiveable.mewikipedia.org
Overview of 1,4-Bis(bromomethyl)-2,5-diiodobenzene within the Context of Multifunctional Aryl Halides
This compound stands as a prime example of a multifunctional aryl halide, integrating the reactive features of both halomethylated and iodinated aromatic compounds. Its structure, featuring two bromomethyl groups and two iodine atoms on a central benzene ring, provides multiple sites for selective chemical modification.
This compound serves as a versatile building block for the synthesis of more complex molecules and polymers. researchgate.net The bromomethyl groups offer sites for nucleophilic substitution, allowing for the attachment of various functional groups or the extension of the carbon skeleton. Simultaneously, the iodo groups on the aromatic ring are amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new aryl-aryl or aryl-alkyne bonds. acs.orgacs.org
The distinct reactivity of the C-Br bonds in the bromomethyl groups versus the C-I bonds on the aromatic ring allows for orthogonal synthesis strategies, where one type of halogen can be reacted selectively in the presence of the other. This characteristic makes this compound a valuable tool for the controlled, stepwise construction of intricate molecular architectures. A practical synthesis for this compound involves the iodination of a protected bis(hydroxymethyl)benzene, followed by deprotection and subsequent transformation of the hydroxymethyl groups into benzyl bromides. researchgate.net
Chemical Compound Data
Below are tables detailing the properties of this compound and related compounds mentioned in the text.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆Br₂I₂ |
| Molecular Weight | 515.75 g/mol |
| CAS Number | 56403-29-3 |
| Appearance | Not specified |
Data sourced from Synchem. synchem.de
Table 2: Properties of Benzyl Bromide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇Br |
| Molecular Weight | 171.03 g/mol |
| CAS Number | 100-39-0 |
| Appearance | Colorless liquid |
| Melting Point | -4 °C |
| Boiling Point | 201 °C |
| Density | 1.438 g/mL at 25 °C |
Data sourced from Common Organic Chemistry. commonorganicchemistry.com
Properties
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXBYLAAAKTAQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)CBr)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376212 | |
| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56403-29-3 | |
| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Bis Bromomethyl 2,5 Diiodobenzene and Analogues
Strategies for Introducing Halomethyl Groups onto Aromatic Cores
The introduction of halomethyl groups onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization.
Direct bromomethylation involves the introduction of a -CH₂Br group onto an aromatic ring. This is typically an electrophilic aromatic substitution reaction. A common and convenient method involves reacting the aromatic compound with paraformaldehyde and a 30 wt% solution of hydrogen bromide (HBr) in acetic acid. semanticscholar.org This procedure avoids the need for gaseous reagents. semanticscholar.org Another approach uses formaldehyde and hydrogen bromide directly, where the reaction mechanism proceeds through the generation of a benzyl (B1604629) alcohol intermediate. manac-inc.co.jp The concentration of HBr is crucial; low concentrations can lead to the formation of diarylmethane byproducts. manac-inc.co.jp
For substrates that are sensitive to strongly acidic conditions, alternative methods are employed. For instance, the conversion of hydroxymethyl groups to bromomethyl groups can be achieved under milder conditions. The Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a reliable method for this transformation. sci-hub.se This approach is particularly useful when the aromatic core is already functionalized, as it avoids potential side reactions on the ring. sci-hub.se
| Method | Reagents | Typical Conditions | Key Features |
|---|---|---|---|
| Direct Bromomethylation | Paraformaldehyde, HBr in Acetic Acid | Heating in a sealed vessel, 80-110 °C uh.edu | Convenient, avoids gaseous reagents semanticscholar.org |
| Appel Reaction | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Anhydrous THF, overnight stirring sci-hub.se | Mild conditions, suitable for converting -CH₂OH to -CH₂Br sci-hub.se |
Halomethylation encompasses chloromethylation, bromomethylation, and iodomethylation. While chloromethylation is the most widely studied of these reactions, bromomethyl derivatives are often preferred as they are more versatile synthetic intermediates than their chloro-analogues. uh.eduresearchgate.netresearchgate.net The reactivity of the resulting benzyl halides follows the order of the C-X bond strength: C-I > C-Br > C-Cl, making iodomethylated and bromomethylated compounds more reactive in subsequent nucleophilic substitution reactions. sci-hub.seresearchgate.net
Direct iodomethylation is rarely reported. researchgate.netresearchgate.net Iodomethyl groups are typically introduced by a substitution reaction (metathesis) from a more readily available halomethyl precursor, such as a bromomethyl or chloromethyl compound. For example, 1,4-bis(iodomethyl)benzene can be prepared by refluxing α,α'-dibromo-p-xylene with sodium iodide in acetone. nih.gov
| Halomethylation Type | Common Synthetic Approach | Reactivity of Product (-CH₂X) | Prevalence in Literature |
|---|---|---|---|
| Chloromethylation | Direct, e.g., Paraformaldehyde/HCl researchgate.net | Lowest | Most common researchgate.netresearchgate.net |
| Bromomethylation | Direct, e.g., Paraformaldehyde/HBr semanticscholar.orgmanac-inc.co.jp | Intermediate sci-hub.se | Common, synthetically versatile uh.edu |
| Iodomethylation | Indirect, typically via Finkelstein reaction from -CH₂Br or -CH₂Cl nih.gov | Highest sci-hub.se | Rare researchgate.netresearchgate.net |
Regioselective Iodination of Substituted Benzene (B151609) Derivatives
Achieving the correct regiochemistry during the iodination of the benzene ring is critical for the synthesis of the target compound. The directing effects of existing substituents on the ring play a major role in determining the position of iodine introduction.
Direct iodination of aromatic compounds is often more challenging than chlorination or bromination because iodine is the least reactive halogen in electrophilic aromatic substitution. jove.com Consequently, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺). jove.com
A variety of reagent systems have been developed for the effective and regioselective iodination of arenes. For electron-rich aromatic compounds, mild conditions can be employed. Reagents such as N-iodosuccinimide (NIS), often in the presence of a catalytic amount of acid like trifluoroacetic acid, can achieve iodination with high yields. organic-chemistry.org Another effective system for activated aromatics is elemental iodine (I₂) activated by Selectfluor™ (F-TEDA-BF₄), which progressively introduces iodine atoms at the most electron-rich and sterically accessible positions. organic-chemistry.org
For less reactive or deactivated aromatic substrates, stronger iodinating conditions are necessary. A classic method involves the use of iodine in the presence of an oxidizing acid, such as nitric acid or a combination of iodic acid and sulfuric acid. nih.govmanac-inc.co.jp The combination of potassium iodide (KI) and an oxidant like hydrogen peroxide (H₂O₂) or Oxone® in an acidic medium is also effective for the iodination of a range of aromatic compounds. organic-chemistry.orgresearchgate.net
| Reagent System | Substrate Type | Key Characteristics |
|---|---|---|
| N-Iodosuccinimide (NIS) / Acid Catalyst | Electron-rich arenes (e.g., phenols, anilines) organic-chemistry.org | Mild conditions, high yields, good regioselectivity organic-chemistry.org |
| Iodine (I₂) / Selectfluor™ | Alkyl-substituted benzenes organic-chemistry.org | Progressive iodination at less hindered positions organic-chemistry.org |
| Iodine (I₂) / Nitric Acid | General aromatic hydrocarbons manac-inc.co.jp | Industrially common, low-cost reagents manac-inc.co.jp |
| Iodic Acid (HIO₃) / Sulfuric Acid | Deactivated arenes (e.g., halobenzenes) nih.gov | Strongly acidic, capable of iodinating less reactive rings nih.gov |
| Potassium Iodide (KI) / H₂O₂ | Electron-rich arenes organic-chemistry.org | Efficient oxidative iodination organic-chemistry.org |
An alternative strategy to direct di-iodination is to start with an already brominated precursor. For example, 1,4-dibromo-2,5-diiodobenzene can be synthesized from 1,4-dibromobenzene. google.com This multi-step pathway involves first introducing other functional groups to direct the subsequent iodination steps. A reported synthesis involves the nitration of 1,4-dibromobenzene to give 2,5-dibromonitrobenzene, followed by reduction to 2,5-dibromoaniline. google.com This aniline derivative is then iodinated to produce 2,5-dibromo-4-iodoaniline. The final iodine atom is introduced via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide to yield the target 1,4-dibromo-2,5-diiodobenzene. google.com This method provides excellent regiochemical control.
Convergent and Linear Synthesis Pathways to the Target Compound
The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene can be approached through both linear and convergent strategies.
A linear approach might involve the sequential halogenation of a simple precursor like p-xylene. However, direct radical bromination of 2,5-diiodo-p-xylene is problematic as it can lead to partial halogen exchange, resulting in mixtures of products such as 1-bromo-4-iodo-2,5-bis(bromomethyl)benzene alongside the desired diiodo compound. sci-hub.se
A more reliable and higher-yielding approach is a convergent synthesis that avoids harsh radical bromination conditions on the final, fully halogenated core. sci-hub.se One effective pathway starts with 1,4-bis(hydroxymethyl)benzene. sci-hub.se This starting material undergoes a sequence of reactions:
Protection: The hydroxyl groups are protected, for example, as acetates.
Iodination: The protected aromatic ring is then iodinated under acidic conditions using a reagent system like iodine/iodic acid.
Deprotection: The protecting groups are removed to regenerate the diol, yielding 2,5-diiodo-1,4-bis(hydroxymethyl)benzene.
Bromination: Finally, the hydroxymethyl groups are converted to bromomethyl groups using a mild method such as the Appel reaction (CBr₄/PPh₃). sci-hub.se
This pathway successfully avoids the issue of halogen exchange and provides the pure target compound in good yield. sci-hub.se
Sequential Halogenation and Halomethylation
A primary strategy for synthesizing polyhalogenated aromatics involves a stepwise introduction of halogen atoms onto a simple aromatic precursor. This approach typically consists of halogenating the aromatic ring, followed by the halomethylation of existing alkyl side chains.
For instance, a common precursor for related compounds is p-xylene. The synthesis of an analogue, α,α',2,5-Tetrabromo-p-xylene (1,4-Dibromo-2,5-bis(bromomethyl)benzene), is well-documented. sci-hub.setcichemicals.com This process would involve the bromination of the aromatic ring of p-xylene, followed by the radical bromination of the two methyl groups to yield the tetrabrominated product. A similar theoretical pathway to this compound would involve the direct iodination of the p-xylene ring, followed by the bromination of the methyl groups. However, practical and reliable methods often employ alternative precursors to achieve higher purity and yields, avoiding the formation of mixed halogenated byproducts. sci-hub.se
Light-mediated bromination represents a modern approach to the halomethylation step. For example, the bromination of p-xylene can be achieved using in situ-generated Br₂ from HBr and an oxidizing agent like H₂O₂, activated by visible light. researchgate.net Controlling reaction parameters such as solvent and reaction time is crucial to achieve high selectivity for the desired dibrominated product over tribrominated byproducts. researchgate.net
Alternative Precursors and Their Conversions
An effective and reliable route to pure this compound avoids direct halogenation of a hydrocarbon precursor, instead building the functionality from a more elaborated starting material. sci-hub.seresearchgate.net A highly successful method begins with 1,4-bis(hydroxymethyl)benzene. sci-hub.se This multi-step synthesis ensures the precise placement of the iodo- and bromomethyl groups, yielding the final product in pure form. sci-hub.seresearchgate.net
The key steps in this synthetic sequence are:
Protection: The hydroxymethyl groups of the starting diol are first protected, for example, by converting them to acetates using acetic anhydride and pyridine (B92270). sci-hub.se
Iodination: The resulting diester undergoes electrophilic iodination of the aromatic ring to install the two iodine atoms at positions 2 and 5. sci-hub.se
Deprotection: The protecting groups are removed to yield 2,5-diiodo-1,4-bis(hydroxymethyl)benzene. sci-hub.se
Halomethylation: The final and crucial step is the conversion of the diol to the target dibromide. This is efficiently achieved using the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in a solvent like tetrahydrofuran (THF). sci-hub.se
This method has been shown to produce this compound as a pure white solid with a high yield of 81%. sci-hub.se The same intermediate diol, 2,5-diiodo-1,4-bis(hydroxymethyl)benzene, can also be converted to the corresponding dichloro-analogue, 1,4-Bis(chloromethyl)-2,5-diiodobenzene, using carbon tetrachloride (CCl₄) and PPh₃. sci-hub.se
| Reaction Step | Reagents & Conditions | Product | Yield | Reference |
| Bromination of Diol | CBr₄, PPh₃, THF, overnight | This compound | 81% | sci-hub.se |
| Chlorination of Diol | CCl₄, PPh₃, THF, 50°C, overnight | 1,4-Bis(chloromethyl)-2,5-diiodobenzene | - | sci-hub.se |
Purification and Isolation Techniques for Polyhalogenated Aromatics
The purification of organic compounds is a critical step to ensure they are free from impurities such as unreacted reagents, solvents, and by-products, which is essential for their subsequent use. emu.edu.tr For solid polyhalogenated aromatics like this compound, several standard techniques are employed. reachemchemicals.combyjus.com
Crystallization and Recrystallization: This is the most common and effective method for purifying solid organic compounds. byjus.comsimsonpharma.com The principle relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures. byjus.com The impure solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. emu.edu.trsimsonpharma.com For this compound, an analytical sample can be obtained by recrystallization from acetone. sci-hub.se
Filtration: This technique is used to separate the purified solid product from the solvent and dissolved impurities. In the synthesis of this compound, after the Appel reaction, methanol is added to precipitate the product, which is then collected by filtration as a white solid. sci-hub.se Vacuum filtration is often used to efficiently separate the crystals and facilitate drying. emu.edu.tr
Chromatography: For complex mixtures or to achieve very high purity, chromatographic techniques are invaluable. byjus.com
Column Chromatography: This method separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) while being carried by a liquid mobile phase. reachemchemicals.com
Thin Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to determine the purity of a compound. reachemchemicals.com
A specialized process for purifying brominated aromatic compounds involves recrystallization under pressure, which can be effective for removing contaminants like residual bromine and hydrogen bromide. google.com This process uses solvents such as toluene or dichloromethane and may involve adding a base to neutralize acidic impurities before heating the mixture above its atmospheric boiling point. google.com
| Technique | Principle | Application Example |
| Recrystallization | Difference in solubility at varying temperatures. byjus.com | Purifying this compound using acetone. sci-hub.se |
| Filtration | Separation of a solid from a liquid/solution. emu.edu.tr | Isolating the precipitated product from the reaction mixture. sci-hub.se |
| Column Chromatography | Differential adsorption on a stationary phase. reachemchemicals.com | Separating the target compound from side products or unreacted starting materials. |
Reactivity and Chemical Transformations of 1,4 Bis Bromomethyl 2,5 Diiodobenzene
Reactions Involving Bromomethyl Moieties
The benzylic bromine atoms in the bromomethyl groups are excellent leaving groups, making these positions susceptible to a variety of chemical transformations.
The bromomethyl groups of 1,4-bis(bromomethyl)-2,5-diiodobenzene readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone for the derivatization of this compound. For instance, in a one-pot reaction, benzylic bromides can be converted to azides using sodium azide, which can then participate in copper-catalyzed alkyne-azide cycloadditions (CuAAC) to form bis(1,2,3-triazole) derivatives. nih.gov This approach highlights the utility of nucleophilic substitution as a gateway to more complex molecular architectures.
Although direct studies on carbocationic pathways of this compound are not extensively detailed in the provided search results, the reactivity of benzylic bromides, in general, suggests the potential for carbocationic intermediate formation, especially under conditions that favor S_N1-type reactions. The stability of the resulting benzylic carbocation would be influenced by the electronic effects of the iodo and the other bromomethyl substituents on the benzene (B151609) ring.
The versatility of the bromomethyl groups is further demonstrated by their conversion into various other functional groups. While specific examples for this compound are not explicitly provided, analogous transformations are common for similar benzylic halides. For example, hydrolysis can convert the bromomethyl groups to hydroxyl groups, leading to the formation of the corresponding diol. Oxidation of these hydroxyl groups would then yield carbonyl functionalities, such as aldehydes or carboxylic acids. Furthermore, reaction with cyanide salts can introduce cyano groups, paving the way for the synthesis of nitriles and their derivatives.
The bromomethyl groups serve as effective alkylating agents in organic synthesis. They can react with a variety of nucleophiles, such as carbanions, amines, and alkoxides, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the use of this compound as a building block to construct larger and more complex molecules.
Reactions of Iodo Substituents
The iodo groups attached directly to the aromatic ring are significantly less reactive towards nucleophilic substitution compared to the bromomethyl groups. However, they are highly valuable for their ability to participate in transition metal-catalyzed cross-coupling reactions.
The iodo substituents of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. uva.esdiva-portal.org In this reaction, the iodo groups are coupled with organoboron compounds in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. diva-portal.orgnih.gov This methodology is a powerful tool for the synthesis of biaryl compounds and other extended π-conjugated systems. researchgate.net The Suzuki coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their esters. uva.esnih.gov
The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl iodide to the palladium(0) catalyst, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Table 1: Key Reactions and Transformations of this compound
| Moiety | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Bromomethyl | Nucleophilic Substitution | Sodium azide, followed by an alkyne and a copper catalyst | Bis(1,2,3-triazole) derivative nih.gov |
| Iodo | Suzuki-Miyaura Coupling | Organoboron compound, Palladium catalyst, Base | Biaryl compound |
Preparation of Organometallic Reagents (e.g., Grignard, Organolithium)
The preparation of traditional organometallic reagents such as Grignard or organolithium species from this compound is not extensively documented in scientific literature. This is likely due to the high reactivity of the benzylic bromomethyl groups, which are incompatible with the strongly nucleophilic and basic conditions required for the formation and stability of these organometallics. The bromomethyl moieties are highly susceptible to side reactions, such as coupling or reaction with the newly formed organometallic center, which would lead to a complex mixture of oligomeric and polymeric byproducts rather than the desired stable reagent.
Chemical principles suggest that if such a transformation were attempted, a halogen-metal exchange would preferentially occur at the carbon-iodine bond over the carbon-bromine bond, especially using organolithium reagents at low temperatures. However, the inherent reactivity of the bromomethyl groups remains a significant challenge, necessitating protection strategies or the use of alternative synthetic routes that avoid the generation of such unstable intermediates.
Electrophilic Aromatic Substitution with Activated Iodine Species
While the title suggests electrophilic aromatic substitution, the primary reactivity of the aryl-iodine bonds in this compound involves transition-metal-catalyzed cross-coupling reactions. The iodine atoms serve as excellent leaving groups in catalytic cycles involving metals like palladium, allowing for the formation of new carbon-carbon bonds. This reactivity is a cornerstone of modern organic synthesis and has been successfully applied to this specific molecule.
A key example is the double Sonogashira coupling reaction. Research has demonstrated that this compound can be reacted with terminal alkynes in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. This transformation selectively targets the C–I bonds, leaving the bromomethyl groups intact under the reaction conditions. This specific reaction is a powerful method for extending the molecular framework by installing alkyne units at the 2- and 5-positions of the benzene ring.
Table 1: Sonogashira Coupling of this compound
| Alkyne Partner | Catalyst System | Product | Yield |
|---|
This reaction highlights the utility of the iodine atoms as "activated" sites for building molecular complexity through well-established and high-yielding cross-coupling methodologies.
Chemoselective and Orthogonal Reactivity Strategies
The synthetic utility of this compound is most evident in strategies that exploit the differential reactivity of its halogenated functional groups. The benzylic C–Br bonds and the aromatic C–I bonds can be addressed independently, allowing for precise, stepwise construction of complex molecules.
Differentiating Bromomethyl and Iodo Reactivity
The distinct chemical nature of the benzylic bromide and the aryl iodide allows for highly selective transformations.
Reactivity of Bromomethyl Groups: The bromomethyl groups are excellent electrophiles for Sₙ2-type nucleophilic substitution reactions. This reactivity can be harnessed while leaving the aryl iodide bonds untouched. For instance, treatment of this compound with a nucleophile like pyridine (B92270) leads to the quantitative formation of a bis(pyridinium) salt. In this reaction, the nitrogen atoms of the pyridine molecules displace the bromide ions, with no reaction occurring at the C–I positions.
Reactivity of Iodo Groups: Conversely, the aryl iodide groups are preferentially activated by palladium catalysts in cross-coupling reactions. As detailed in section 3.2.3, a Sonogashira coupling proceeds with high chemoselectivity at the C–I positions. The reaction conditions for this transformation are sufficiently mild to leave the bromomethyl groups unaffected, demonstrating the orthogonal reactivity of the two sites.
Sequential Functionalization for Complex Molecular Architectures
The ability to selectively functionalize one type of halogen group in the presence of the other is a powerful tool for building elaborate molecular architectures. A well-documented synthetic sequence involves first targeting the iodo groups, followed by transformation of the bromomethyl groups.
One such strategy begins with the aforementioned double Sonogashira coupling. The resulting product, 1,4-bis(bromomethyl)-2,5-bis(alkynyl)benzene, retains the reactive bromomethyl groups, which serve as handles for subsequent reactions. These groups can then be converted into bis(phosphonium) salts by reacting the molecule with triphenylphosphine. This two-step sequence transforms the starting material into a versatile building block for further synthesis, such as the Wittig reaction, to create even larger, conjugated systems.
This sequential approach, summarized below, exemplifies a powerful synthetic strategy where each functional group is addressed in a planned order to achieve a complex molecular target that would be inaccessible through a non-selective approach.
Table 2: Sequential Functionalization Strategy
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₄, CuI | 1,4-Bis(bromomethyl)-2,5-bis(alkynyl)benzene |
This strategic, stepwise functionalization underscores the value of this compound as a precursor for advanced materials and complex organic molecules.
Structural Analysis and Intermolecular Interactions
X-ray Crystallographic Investigations
No published X-ray crystallographic data for 1,4-bis(bromomethyl)-2,5-diiodobenzene could be located.
There is no experimental evidence of polymorphism for this compound as its crystal structure has not been determined.
The packing motifs and molecular arrangements of this compound in the solid state are unknown.
Analysis of Halogen Bonding Interactions
A quantitative analysis of halogen bonding interactions is not possible without crystallographic data.
Specific Br...Br contact distances and geometries for this compound have not been reported.
Specific I...Br contact distances and geometries for this compound have not been reported.
Details of other potential halogen-based non-covalent interactions are not available.
Characterization of Hydrogen Bonding Networks (C-H...Br)
In the crystalline lattice of halogenated organic compounds, weak hydrogen bonds of the C-H...X type (where X is a halogen) can play a significant role in dictating the molecular packing. For this compound, the presence of bromomethyl groups provides the necessary components for the formation of C-H...Br hydrogen bonds. These interactions occur when a hydrogen atom attached to a carbon atom (the donor) forms a weak electrostatic interaction with a bromine atom (the acceptor) of an adjacent molecule.
While the crystal structure of this compound has been reported, detailed experimental or theoretical studies specifically characterizing the C-H...Br hydrogen bonding network are not extensively available in the current body of scientific literature. Such a characterization would typically involve the analysis of single-crystal X-ray diffraction data to determine the geometric parameters of these interactions. Key parameters of interest are the H...Br distance and the C-H...Br angle. Generally, an H...X distance shorter than the sum of their van der Waals radii and a C-H...X angle greater than 110° are indicative of a hydrogen bond.
In analogous bromomethyl-substituted benzene (B151609) derivatives, C-H...Br interactions have been shown to be a significant factor in their crystal packing, often working in concert with other non-covalent interactions like Br...Br halogen bonds. A detailed analysis for this compound would provide valuable insights into the forces governing its supramolecular assembly.
Table 1: Geometric Parameters for Idealized C-H...Br Hydrogen Bonds
| Parameter | Description | Typical Value Range |
| d(H...Br) | The distance between the hydrogen and bromine atoms. | < 3.0 Å |
| ∠(C-H...Br) | The angle formed by the carbon, hydrogen, and bromine atoms. | > 110° |
| d(C...Br) | The distance between the carbon and bromine atoms. | < 4.0 Å |
Note: The values presented are generalized and would require specific experimental or computational data for this compound for accurate representation.
Conformational Studies in Solid State and Solution
The conformational flexibility of this compound, primarily concerning the orientation of the bromomethyl groups relative to the benzene ring, is expected to differ between the solid state and in solution.
In the solid state , the conformation of the molecule is locked into a specific arrangement within the crystal lattice. This conformation is determined by the interplay of intermolecular forces, including the aforementioned C-H...Br hydrogen bonds and other potential interactions like halogen-halogen contacts (I...Br, I...I, Br...Br) and π-π stacking. The specific torsion angles defining the orientation of the -CH2Br groups would be determined through single-crystal X-ray diffraction. For similar bis(bromomethyl)benzene compounds, the bromomethyl groups can adopt either a syn or anti conformation relative to each other.
In solution , the molecule is expected to exhibit greater conformational freedom. The rotation around the Ar-CH2 and CH2-Br bonds would be more facile, leading to a dynamic equilibrium between different conformers. The preferred conformation in solution is influenced by a combination of intramolecular steric effects and interactions with the solvent molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, could provide insights into the time-averaged conformation in solution.
Detailed conformational studies, including computational modeling to map the potential energy surface and identify low-energy conformers, have not been specifically reported for this compound. Such studies would be invaluable in correlating its structure with its reactivity and properties in different environments.
Table 2: Investigational Techniques for Conformational Analysis
| State | Technique | Information Obtained |
| Solid State | Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, torsion angles, and packing arrangement. |
| Solution | Nuclear Magnetic Resonance (NMR) Spectroscopy | Time-averaged conformation, dynamic processes, and intermolecular interactions in solution. |
| Theoretical | Computational Chemistry (e.g., DFT) | Potential energy surface, identification of stable conformers, and energy barriers to rotation. |
Advanced Applications in Materials Science and Polymer Chemistry
Precursor in Functional Polymer Synthesis
The strategic placement of reactive sites on the 1,4-Bis(bromomethyl)-2,5-diiodobenzene backbone makes it a valuable precursor for the synthesis of a variety of functional polymers. Its utility spans from the creation of specialized monomers for controlled polymerization to its direct use as an initiator for living polymerization techniques and a key component in the fabrication of conjugated polymers.
Synthesis of Monomers for Controlled Polymerization
While direct examples of monomer synthesis from this compound for controlled polymerization are not extensively documented in publicly available literature, its chemical structure lends itself to the creation of functional monomers. The two bromomethyl groups can be converted into a variety of polymerizable functionalities. For instance, they can be transformed into styrenic, acrylic, or vinylic groups through established organic transformations. These newly synthesized monomers, bearing the diiodobenzene core, could then be subjected to controlled polymerization techniques, allowing for the precise control of molecular weight and architecture of the resulting polymers.
Role as Macroinitiators in Living Polymerization Techniques (e.g., ATRP, ROP)
The presence of the bromomethyl groups in this compound provides a platform for its potential use as a macroinitiator in living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and, through further modification, Ring-Opening Polymerization (ROP). In ATRP, the carbon-bromine bonds of the bromomethyl groups can act as initiating sites for the polymerization of a wide range of vinyl monomers. scispace.com This would result in the growth of polymer chains from the aromatic core, leading to the formation of star-like or graft copolymers.
For ROP, the bromomethyl groups would first need to be converted into functional groups capable of initiating the polymerization of cyclic monomers like lactones or cyclic ethers. For example, conversion to hydroxyl groups would allow for the initiation of ε-caprolactone polymerization in the presence of a suitable catalyst, yielding polyester (B1180765) chains grafted onto the benzene (B151609) ring. researchgate.netnih.gov This approach would enable the synthesis of complex polymer architectures combining a rigid aromatic core with flexible aliphatic polymer chains.
Fabrication of Conjugated Polymers and Copolymers
A significant application of this compound is in the synthesis of conjugated polymers. The iodine atoms on the benzene ring are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are pivotal in the construction of the polymer backbone. The bromomethyl groups can be utilized for post-polymerization modifications or to impart specific functionalities.
One innovative approach involves a tandem Suzuki polymerization/Heck cyclization reaction in a one-pot synthesis to create ladder-type conjugated polymers. researchgate.net In this method, the Suzuki polymerization first forms the main polymer chain, followed by an intramolecular Heck cyclization, which is facilitated by the presence of the iodine atoms, leading to a rigid and planar polymer structure. This method has been shown to produce small-molecule model compounds in high yields, demonstrating the effective control over the bond-forming process. researchgate.net
Supramolecular Chemistry and Self-Assembly
The rigid and well-defined geometry of this compound, combined with its reactive functional groups, makes it an excellent candidate for the construction of complex supramolecular architectures, including macrocycles and cyclophanes, which are of great interest in host-guest chemistry and molecular recognition.
Design and Synthesis of Macrocycles and Cyclophanes
Cyclophanes are a class of macrocyclic compounds containing at least one aromatic ring and an aliphatic bridge. The synthesis of these molecules often involves the reaction of a bis(halomethyl)arene with another aromatic or aliphatic component. This compound can serve as a key building block in such syntheses. The bromomethyl groups can readily undergo nucleophilic substitution reactions with bisphenols or other difunctional linkers to form macrocyclic structures. rsc.org
Various synthetic strategies can be employed, including Williamson ether synthesis or reaction with dithiols, to create a diverse range of cyclophane architectures. The presence of the iodine atoms on the benzene ring offers further opportunities for post-synthetic modification of the cyclophane structure through cross-coupling reactions, allowing for the introduction of additional functional groups or the extension of the aromatic system. nih.gov
Role in Molecular Recognition Systems
Cyclophanes are renowned for their ability to act as hosts in molecular recognition, binding to specific guest molecules through non-covalent interactions within their cavities. The size, shape, and electronic properties of the cyclophane cavity dictate its binding selectivity. Cyclophanes derived from this compound are expected to possess a well-defined cavity capable of encapsulating guest molecules of complementary size and shape. researchgate.net
The electronic nature of the diiodobenzene ring can contribute to π-π stacking interactions with aromatic guests. Furthermore, the functional groups that can be introduced via the iodine atoms can be designed to provide specific interaction sites, such as hydrogen bond donors or acceptors, to enhance the binding affinity and selectivity for particular guests. nih.gov Monte Carlo simulations have been used to study the complexation of substituted benzenes by similar cyclophane hosts in aqueous solutions, providing insights into the binding affinities and the nature of the host-guest interactions. nih.gov
Directed Self-Assembly via Halogen Bonding
The specific arrangement of four halogen atoms on the benzene ring of this compound makes it a molecule of significant interest in the field of crystal engineering and supramolecular chemistry. Its structure facilitates directed self-assembly through halogen bonding, a highly directional non-covalent interaction.
In the solid state, the crystal structure of this compound is heavily influenced by the formation of intermolecular halogen bonds. researchgate.netresearchgate.net Specifically, strong I···Br interactions are observed, where the iodine atom acts as a halogen bond donor and the bromine atom as an acceptor. researchgate.net This interaction is a key driving force in the assembly of the molecules into well-defined supramolecular architectures.
Research has shown that in the crystal lattice of this compound, each halogen atom participates in two I···Br halogen bonds, leading to a maximal number of these interactions within the structure. researchgate.net This extensive network of halogen bonds contributes to the thermal stability of the compound, as evidenced by its high melting point of 218°C, which is notably higher than similar ionic compounds that lack such extensive halogen bonding. researchgate.net
The planarity of the molecule, combined with the highly directional nature of the I···Br bonds, results in a stacked packing arrangement in the crystal. researchgate.net This precise and predictable self-assembly, governed by halogen bonding, makes this compound a valuable building block for the design of complex, ordered solid-state materials.
Below is a table summarizing the key crystallographic and interaction data for this compound, highlighting the importance of halogen bonding in its self-assembly.
| Parameter | Value/Description |
| Compound Name | This compound |
| Molecular Formula | C₈H₆Br₂I₂ |
| Primary Non-covalent Interaction | Halogen Bonding (I···Br) |
| Number of Halogen Bonds per Halogen Atom | Two |
| Crystal Packing Motif | Stacked packing of planar molecules |
| Melting Point | 218°C |
Intermediate for Organic Electronic Materials and Optoelectronic Devices
While the molecular architecture of this compound, featuring reactive bromomethyl groups and a π-conjugated core, suggests its potential as a monomer or intermediate in the synthesis of organic electronic materials, specific documented examples of its use in this context are not widely available in the reviewed scientific literature. The presence of heavy iodine atoms could also impart interesting photophysical properties to polymers derived from it.
However, the broader class of dihalo-p-xylene derivatives, to which this compound belongs, is extensively utilized in polymer science. These compounds serve as versatile synthons for introducing –CH₂–C₆H₄–CH₂– units into polymer backbones. For instance, related compounds are used in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, a well-known class of conjugated polymers used in organic light-emitting diodes (OLEDs). The halogenated nature of such precursors can influence the electronic properties, such as the bandgap, of the resulting polymers. researchgate.net
Furthermore, compounds with similar structures, such as other halogenated benzene derivatives, are employed as building blocks for materials used in organic field-effect transistors (OFETs) and organic solar cells. The ability to precisely tune the electronic and morphological properties of conjugated polymers through the selection of functionalized monomers is a cornerstone of organic electronics research.
Although direct applications of this compound in optoelectronic devices are not explicitly detailed in the available literature, its structural features make it a plausible candidate for future research in the development of novel semiconducting polymers for various electronic and optoelectronic applications.
Computational and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Prediction of Intermolecular Interactions and Crystal Lattices
While predictive computational studies on the crystal lattice of 1,4-Bis(bromomethyl)-2,5-diiodobenzene are not explicitly detailed in the literature, experimental crystallographic data provides a solid foundation for understanding its solid-state structure. The synthesis and crystallographic analysis of this compound have been described. researchgate.net
The crystal structure is characterized by the stacked packing of the planar molecules. researchgate.net A key feature of the crystal packing is the presence of halogen bonds, specifically I···Br interactions. researchgate.net In the crystal lattice of this compound, each halogen atom is involved in two I···Br bonds, which represents the maximum possible number of such interactions for this molecule. researchgate.net This extensive network of halogen bonds plays a significant role in the stability and arrangement of the molecules in the crystal.
The table below summarizes the key crystallographic features identified from experimental data, which would be the target for any predictive computational models.
| Feature | Description |
| Molecular Packing | Planar molecules arranged in a stacked fashion. researchgate.net |
| Intermolecular Interactions | Characterized by the presence of halogen bonds. researchgate.net |
| Halogen Bonding Type | Specifically, I···Br interactions are observed. researchgate.net |
| Coordination | Each halogen atom participates in two I···Br bonds. researchgate.net |
Modeling of Reaction Pathways and Transition States
As of now, there are no specific computational studies in the available literature that model the reaction pathways and transition states for reactions involving this compound. Such theoretical investigations would be valuable for understanding the mechanisms of its synthesis or its reactivity in subsequent chemical transformations. Modeling could, for example, elucidate the energy profiles of nucleophilic substitution reactions at the bromomethyl groups or organometallic coupling reactions involving the C-I bonds, providing insights into reaction kinetics and selectivity.
Q & A
Q. What are the optimal synthetic routes for preparing 1,4-bis(bromomethyl)-2,5-diiodobenzene, and how do reaction conditions influence yield?
A two-step methodology is commonly employed:
- Step 1 : Electrophilic substitution on 1,4-diiodobenzene derivatives to introduce bromomethyl groups. For example, bromination using HBr in acetic acid under controlled heating (70°C for 1–2 hours) achieves regioselectivity .
- Step 2 : Purification via column chromatography or recrystallization to isolate the product. Yield optimization requires careful control of stoichiometry (e.g., excess brominating agents) and reaction time to minimize polybrominated byproducts .
- Key variables : Temperature (>60°C promotes side reactions), solvent polarity (acetic acid enhances electrophilic substitution), and catalyst selection (none required for HBr-mediated bromination).
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- NMR : H NMR shows peaks for methylene protons (Br–CH) at δ 4.5–5.0 ppm (split due to coupling with adjacent substituents). Aromatic protons in the 1,4-diiodo framework appear as singlet(s) due to symmetry .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2/n) with unit cell parameters (e.g., a = 9.448 Å, b = 7.845 Å, c = 13.457 Å) confirm molecular geometry. Data collection via STOE IPDS diffractometers with graphite-monochromated radiation ensures high-resolution structural validation .
Q. What safety protocols are critical when handling this compound?
- Hazards : Severe skin/eye corrosion (GHS Category 1B/1).
- Mitigation : Use nitrile gloves, fume hoods, and splash goggles. Neutralize spills with sodium bicarbonate, followed by ethanol rinsing .
- Storage : In airtight containers under inert gas (N) at –20°C to prevent decomposition.
Advanced Research Questions
Q. How does this compound serve as a precursor for conducting polymers, and what challenges arise in polymerization?
Q. What contradictions exist in reported sulfonation reactions of 1,4-diiodobenzene derivatives, and how can they be resolved?
- Data conflict : Sulfonation of 1,4-diiodobenzene with SO yields <10% monosulfonated product, while alternative methods (e.g., SOCl) report >80% yields .
- Resolution :
- Mechanistic insight : SO induces over-sulfonation and polyiodo byproducts due to its strong electrophilicity. SOCl offers milder reactivity, favoring monosubstitution.
- Reaction design : Use chlorosulfonic acid at 50°C for 5 minutes to achieve selective sulfonation .
Q. How can computational modeling guide the design of derivatives for organic electronics?
- DFT studies : Predict HOMO/LUMO levels and bandgap tuning via substituent effects. For instance, electron-withdrawing groups (e.g., –I, –Br) lower LUMO energy, enhancing n-type semiconductor behavior.
- Case study : Derivatives with 2,5-dihexadecyloxy chains exhibit improved charge mobility (μ ~ 10 cm/V·s) in organic field-effect transistors (OFETs) .
Q. What strategies improve the thermal stability of polymers derived from this compound?
- Backbone modification : Incorporating rigid spacers (e.g., phenylene ethynylene) increases decomposition temperatures (T > 300°C).
- Side-chain engineering : Branched alkyl chains (e.g., 3,7-dimethyloctyloxy) reduce crystallinity while maintaining thermal robustness .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
